molecular formula C14H26N2O2 B6234549 tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers CAS No. 1246034-89-8

tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers

Cat. No. B6234549
CAS RN: 1246034-89-8
M. Wt: 254.4
InChI Key:
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Description

Tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers (TBD) is an organic compound that has been used in a variety of scientific research applications. It is a mixture of two different stereoisomers, which are molecules with the same chemical formula but different structural and spatial arrangements. TBD has been used in applications such as drug design, synthetic organic chemistry, and biochemistry. In

Scientific Research Applications

Tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers has been used in a variety of scientific research applications. It has been used in drug design, as it can be used to synthesize novel compounds with potential therapeutic activity. It has also been used in synthetic organic chemistry, as it can be used to synthesize a variety of organic compounds. In addition, tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers has been used in biochemistry, as it can be used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers is not well understood. However, it is thought to interact with proteins and other biomolecules in order to affect their structure and function. It is also thought to interact with receptors in the body in order to affect the body's response to drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers are not well understood. However, it is thought to have a variety of effects on the body, including affecting the metabolism of drugs, modulating the immune system, and affecting the structure and function of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a highly versatile compound, which can be used to synthesize a variety of organic compounds. However, there are also some limitations to using tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers in laboratory experiments. For example, it is not always easy to obtain pure samples of tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers, and it is difficult to control the reaction conditions when synthesizing tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers.

Future Directions

There are a number of potential future directions for the use of tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers. For example, it could be used to synthesize novel compounds with potential therapeutic activity. It could also be used to study the structure and function of proteins and other biomolecules. In addition, tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers could be used to study the interaction between drugs and receptors in the body, as well as the effect of drugs on the body's response to drugs and other compounds. Finally, tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers could be used to study the effect of environmental toxins on the body.

Synthesis Methods

Tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers can be synthesized by the reaction of tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate and an acid. This reaction occurs in a two-step process. First, the tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate is reacted with an acid to form a tert-butyl ester. Then, the tert-butyl ester is reacted with an acid to form tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Methyl acrylate", "tert-Butylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methyl acrylate in the presence of sodium borohydride to form a mixture of diastereomeric alcohols.", "Step 2: The diastereomeric alcohols are separated and the desired alcohol is converted to the corresponding tosylate.", "Step 3: The tosylate is reacted with tert-butylamine to form the corresponding amine.", "Step 4: The amine is then reacted with ethyl acetate and hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Step 6: The free base is then reacted with tert-butyl chloroformate to form the tert-butyl ester.", "Step 7: The tert-butyl ester is then reacted with sodium borohydride to form the corresponding alcohol.", "Step 8: The alcohol is then reacted with ethyl acetate and hydrochloric acid to form the corresponding hydrochloride salt.", "Step 9: The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Step 10: The free base is then reacted with ethyl acetate and methanol to form the desired product, tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers." ] }

CAS RN

1246034-89-8

Product Name

tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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